2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[8-ethyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2S/c1-5-31-16-14-27(15-17-31)29-25(21-8-12-23(33-4)13-9-21)26(30-27)34-18-24(32)28-22-10-6-20(7-11-22)19(2)3/h6-13,19H,5,14-18H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIPWEICSSZNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a spirocyclic core and multiple functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 466.6 g/mol. The unique triazaspiro structure enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key methods include:
- Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the triazaspiro framework.
- Thioether Functionalization : Introducing the thio group to enhance reactivity.
- Acetamide Derivation : Modifying the amine to form an acetamide derivative.
Antipsychotic Properties
Research indicates that related compounds within the triazaspiro family exhibit antipsychotic activity. For example, studies have shown that certain derivatives can suppress self-stimulation behavior in animal models, suggesting efficacy in treating psychosis with reduced side effects such as catalepsy . The specific structural modifications on the phenyl moiety significantly influence this activity.
Antitumor Activity
The compound's potential as an anticancer agent has been explored through its interaction with key molecular targets involved in cancer progression. For instance, compounds similar to this one have demonstrated selective inhibition of thioredoxin reductase (TrxR), a vital target in cancer therapy . This inhibition leads to reduced tumor cell viability across various cancer cell lines.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties against various pathogens. The presence of aromatic groups and thio functionalities may enhance their interaction with microbial membranes, leading to effective inhibition of growth .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the phenyl rings significantly affect pharmacological profiles. For example, electron-donating or withdrawing groups can modulate receptor affinity and selectivity.
- Core Modifications : Alterations in the spirocyclic structure can influence overall stability and bioavailability.
Case Studies
- Antipsychotic Efficacy : In a study involving triazaspiro compounds, it was found that specific modifications led to a significant decrease in cataleptic effects while maintaining antipsychotic efficacy in rodent models .
- Antitumor Screening : A series of related compounds were tested against human tumor cell lines (e.g., Mia PaCa-2 and HepG2). Results indicated that modifications in the side chains could enhance cytotoxicity while reducing off-target effects .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Recent studies have indicated that derivatives of triazaspiro compounds exhibit significant antitumor properties. For instance, compounds similar to 2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide have been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
- Antimicrobial Properties :
- Neuroprotective Effects :
Biological Research Applications
- Molecular Targeting :
- Structure-Activity Relationship (SAR) Studies :
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antitumor Activity | Demonstrated significant inhibition of tumor cell lines using triazaspiro derivatives | Potential for developing new cancer therapies |
| Antimicrobial Testing | Showed effectiveness against multiple bacterial strains | Could lead to new treatments for antibiotic-resistant infections |
| Neuroprotection Research | Found to reduce neuroinflammation in cellular models | Possible applications in treating Alzheimer’s and other neurodegenerative diseases |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Step 1 : Formation of the triazaspiro core via cyclization reactions under controlled temperatures (e.g., 60–80°C) and solvent systems like dichloromethane or ethanol .
- Step 2 : Introduction of the 4-methoxyphenyl and 4-isopropylphenyl groups through nucleophilic substitution or coupling reactions, requiring palladium or copper catalysts .
- Step 3 : Formation of the thioacetamide linkage via sulfur nucleophile addition to an activated carbonyl intermediate . Optimization includes adjusting solvent polarity, reaction time, and catalyst loading to achieve yields >70% .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic connectivity and substituent integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 504.7 g/mol) and isotopic patterns .
- X-ray Crystallography : For unambiguous 3D structural elucidation if crystalline forms are obtained .
Q. How do functional groups influence solubility and purification?
- The sulfanyl group enhances solubility in polar aprotic solvents (e.g., DMF), while aromatic substituents necessitate chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) .
- Recrystallization in ethanol or acetonitrile improves purity (>95%) .
Q. What are the primary degradation pathways under storage conditions?
- Oxidation of the sulfanyl group to sulfoxides/sulfones under ambient oxygen .
- Hydrolysis of the acetamide moiety in acidic/basic conditions, requiring storage in inert atmospheres at −20°C .
Advanced Research Questions
Q. How can regioselective modifications be achieved on the triazaspiro core?
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .
- Catalytic Selectivity : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific positions .
- Computational Guidance : Density Functional Theory (DFT) to predict reactive sites based on electron density maps .
Q. What mechanistic insights explain the compound’s reactivity in biological systems?
- The sulfanyl-acetamide moiety acts as a Michael acceptor, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase targets) .
- Aryl substituents modulate lipophilicity, impacting membrane permeability (logP ≈ 3.5) and target engagement .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate binding affinities .
- Metabolite Screening : LC-MS/MS to identify active metabolites interfering with parent compound activity .
- Structural Dynamics : Molecular Dynamics (MD) simulations to assess conformational stability in physiological environments .
Q. What strategies improve stability during in vivo pharmacokinetic studies?
- Prodrug Design : Mask the sulfanyl group as a disulfide to reduce oxidation .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance plasma half-life .
Q. How do electronic effects of substituents impact redox behavior?
- Cyclic Voltammetry : The 4-methoxyphenyl group donates electron density, reducing oxidation potential by 0.2 V compared to unsubstituted analogs .
- Electron-Withdrawing Groups : Chloro or bromo substituents increase susceptibility to nucleophilic attack at the acetamide carbonyl .
Q. What computational tools predict off-target interactions?
- Molecular Docking : AutoDock Vina to screen against Protein Data Bank (PDB) targets, prioritizing kinase and GPCR families .
- Machine Learning : QSAR models trained on spirocyclic compound libraries to flag potential toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
